Linalyl oxide

Descripción general

Descripción

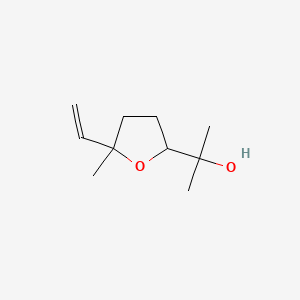

Linalyl oxide is a naturally occurring monoterpene oxide derived from linalool, a compound found in many essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound exists in two main forms: furanoid and pyranoid, each with cis and trans isomers. These isomers contribute to the compound’s diverse olfactory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Linalyl oxide can be synthesized from linalool through a series of chemical reactions. The primary method involves the epoxidation of linalool, followed by intramolecular cyclization to form the oxides. The process typically uses reagents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of linalool using environmentally friendly oxidizing agents. The process is optimized to minimize by-products and maximize the yield of the desired isomers. The separation of the cis and trans isomers is achieved through chromatographic techniques, ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Linalyl oxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more oxygenated derivatives.

Reduction: It can be reduced to form linalool or other less oxidized compounds.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products:

Oxidation: Products include more highly oxygenated compounds such as linalool oxides and other epoxides.

Reduction: Major products include linalool and other reduced forms of the compound.

Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted monoterpenes.

Aplicaciones Científicas De Investigación

Fragrance Industry

Linalyl oxide is widely utilized in the fragrance industry due to its pleasant floral aroma. It is often included in formulations for perfumes, soaps, and other scented products. Its inclusion enhances the overall scent profile and can provide a fresh, uplifting note.

Case Study: Aroma Composition

A study highlighted the synthesis of linalool oxide through enzymatic oxidation of linalool, resulting in a yield of approximately 93% . This process allows for the creation of natural aromas that are increasingly sought after by consumers who prefer natural products over synthetic ones.

Food Flavoring

This compound is also applied in the food industry as a flavoring agent. It contributes to the sensory attributes of various food products, particularly in creating flavors reminiscent of citrus, apricot, and blueberry.

Data Table: Flavor Profiles

| Flavor Type | Key Components | Applications |

|---|---|---|

| Citrus | This compound | Soft drinks, candies |

| Apricot | This compound | Jams, jellies |

| Blueberry | This compound | Desserts, baked goods |

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound and related compounds. For instance, essential oils containing this compound demonstrated significant antimicrobial effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research involving Mentha piperita (peppermint) essential oil showed that this compound contributed to its antimicrobial properties when used topically against skin infections . The study involved treating infected lesions with a cream containing essential oils over a period of 45 days, yielding positive results in lesion healing.

Therapeutic Applications

This compound has been studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties. These characteristics make it a candidate for use in topical formulations aimed at pain relief and inflammation reduction.

Research Insights

A study focused on the biological effects of linalyl alcohol (a related compound) indicated that it could inhibit bacterial growth effectively . Given the structural similarities between linalyl alcohol and this compound, similar therapeutic benefits may be expected from this compound.

Mecanismo De Acción

The mechanism of action of linalyl oxide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptors, contributing to its anxiolytic effects. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes. These mechanisms contribute to its neuroprotective and anti-inflammatory effects.

Comparación Con Compuestos Similares

Linalyl oxide is often compared with other monoterpenes and their oxides, such as:

Linalool: The parent compound of this compound, known for its floral aroma and similar biological activities.

Linalyl acetate: An ester of linalool, widely used in fragrances and flavors, with a slightly different olfactory profile.

Geraniol: Another monoterpene alcohol with a rose-like aroma, used in perfumery and flavoring.

Citronellol: A monoterpene alcohol with a citrus-like aroma, also used in fragrances and insect repellents.

This compound is unique due to its specific isomeric forms and the resulting diverse olfactory properties. Its stability and versatility in chemical reactions make it a valuable compound in various applications.

Actividad Biológica

Linalyl oxide, a monoterpene oxide derived from linalool, exhibits a range of biological activities that have garnered attention in recent research. This article explores the compound's antimicrobial, anti-inflammatory, antioxidant, and potential neuroprotective properties, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be synthesized through various methods, including asymmetric allylic O-alkylation of geranyl acetate. Its structure allows it to interact with biological systems effectively, influencing multiple pathways.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In a study assessing the antimicrobial efficacy of essential oils containing this compound, it was found to inhibit the growth of bacteria and fungi effectively.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

These results indicate that this compound may serve as a potential natural preservative or therapeutic agent in combating microbial infections .

Anti-inflammatory Effects

Research has highlighted this compound's anti-inflammatory properties, which are crucial for its therapeutic potential. For instance, in animal models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model

In a study involving rats with induced paw edema, treatment with this compound resulted in:

- Reduction in Edema : Decreased paw swelling by 50% compared to control.

- Cytokine Levels : Significant reduction in TNF-α and IL-1β levels measured via ELISA.

This suggests that this compound may modulate inflammatory pathways effectively .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It was found to scavenge free radicals and inhibit lipid peroxidation, demonstrating its potential as an antioxidant agent.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

| Lipid Peroxidation Inhibition | 20 |

These findings indicate that this compound can protect cells from oxidative stress, which is linked to various chronic diseases .

Neuroprotective Potential

Emerging research suggests that this compound may possess neuroprotective effects. In models of neurodegenerative diseases such as Parkinson's, it has been shown to:

- Prevent Dopaminergic Neuron Death : this compound treatment preserved neuron integrity and function.

- Reduce Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in brain tissues.

This suggests a potential role for this compound in neuroprotection and management of neurodegenerative conditions .

Propiedades

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Linalyl oxide has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. [, , ]

A: this compound can be identified using techniques like GC-MS and NMR. [, , ] The specific spectroscopic data for each stereoisomer can be found in the respective research papers.

A: While specific stability data isn't provided in the papers, this compound can undergo autoxidation, potentially forming reactive species like epoxides and hydroperoxides. [] Proper storage conditions, potentially limiting exposure to air and light, are likely crucial for maintaining its stability.

ANone: While not directly addressed in the provided papers, formulation strategies like encapsulation or the use of antioxidants could potentially improve this compound's stability.

A: this compound is a common constituent of various essential oils, including those from lavender [, ], tea [, , , ], and certain Citrus species. [, ] It's also found in lulo del Choco (Solanum topiro) fruit pulp. []

A: Yes, several fungal species, including Aspergillus niger and Botrytis cinerea, have been identified to biotransform linalool into this compound. [, ] Corynespora cassiicola DSM 62485 was found to be particularly efficient in this biotransformation, achieving a near 100% conversion yield. []

A: this compound, with its floral and sweet aroma, plays a significant role in the aroma profile of various products. For instance, it contributes to the characteristic aroma of Longjing tea. [] In oolong tea, both (Z)-linalool oxide and (E)-linalool oxide are identified as major volatile compounds. []

A: Yes, the maceration time of grapes, for instance, can influence the concentration of this compound in the resulting wine. Longer maceration times lead to higher this compound content, enhancing the wine's aroma. []

A: While the provided research focuses primarily on this compound's aroma properties and occurrence in plants, some studies suggest potential biological activities. For instance, this compound showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

A: Yes, several synthetic methods have been developed to produce this compound. These include palladium(0)-catalysed synthesis [, ], stereoselective synthesis using asymmetric allylic O-alkylation [], and a novel epoxidation method. []

A: Yes, this compound can be used as a starting material for synthesizing various terpenoids. For example, it has been used to synthesize nordavanone, a C11-terpenoid found in Artemisia pallens. [, ] Additionally, this compound can be transformed into davanafurans [, ], and davana ethers [, ].

A: While generally considered safe for use in fragrances and flavors, this compound, like many fragrance ingredients, has the potential to cause skin sensitization in some individuals, particularly after autoxidation. [] More research might be needed to fully understand its sensitization potential and ensure safe use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.